molecular formula C14H16N6O2S B10981094 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

Cat. No.: B10981094
M. Wt: 332.38 g/mol
InChI Key: IANWZNAEMVJBCM-UHFFFAOYSA-N
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Description

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a thiadiazole ring, a triazolopyridine moiety, and a butanamide chain, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves multi-step organic reactions. The initial step often includes the formation of the thiadiazole ring through the cyclization of appropriate precursors under controlled conditions. Subsequent steps involve the introduction of the triazolopyridine moiety and the butanamide chain through various coupling reactions. Common reagents used in these reactions include hydrazine derivatives, alkyl halides, and amides, with catalysts such as palladium or copper to facilitate the coupling processes.

Industrial Production Methods

For large-scale production, the synthesis of this compound may be optimized using continuous flow reactors to ensure consistent reaction conditions and high yields. Industrial methods often focus on minimizing the use of hazardous reagents and solvents, employing greener alternatives where possible. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(pyridin-3-yl)butanamide
  • N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(triazol-3-yl)butanamide
  • N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(pyridin-4-yl)butanamide

Uniqueness

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide stands out due to the presence of both the thiadiazole and triazolopyridine moieties, which confer unique chemical and biological properties

Biological Activity

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a compound that integrates a thiadiazole moiety with a triazole-pyridine structure. This combination is significant due to the diverse biological activities associated with both the thiadiazole and triazole classes of compounds. This article discusses the biological activities of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₃H₁₅N₅O₂S
  • Molar Mass : 293.36 g/mol

1. Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit substantial antimicrobial properties. The presence of the thiadiazole ring enhances the compound's ability to combat various pathogens.

  • Mechanism : The thiadiazole moiety interacts with bacterial cell walls and inhibits essential metabolic pathways.
  • Case Study : A study reported that a related thiadiazole derivative showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 32.6 μg/mL to 47.5 μg/mL .

2. Anticancer Activity

Thiadiazole derivatives have been recognized for their anticancer potential, particularly through mechanisms involving the inhibition of DNA synthesis.

  • Research Findings : Compounds containing the thiadiazole ring have demonstrated cytotoxic effects on various cancer cell lines. For instance, one study highlighted that a related derivative exhibited IC₅₀ values of 4.37 ± 0.7 μM against HepG-2 liver cancer cells .
CompoundCell LineIC₅₀ (μM)
Compound AHepG-24.37 ± 0.7
Compound BA-5498.03 ± 0.5

3. Neuroprotective Effects

The neuroprotective properties of thiadiazole derivatives are gaining attention due to their potential in treating neurodegenerative diseases.

  • Mechanism : These compounds may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress.
  • Case Study : A derivative was shown to significantly reduce neuronal cell death in models of oxidative stress .

4. Anti-inflammatory Activity

Thiadiazole compounds have also been reported to possess anti-inflammatory properties.

  • Mechanism : They inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.
  • Research Insight : Studies have indicated that certain derivatives can effectively reduce inflammation markers in vitro and in vivo .

Properties

Molecular Formula

C14H16N6O2S

Molecular Weight

332.38 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

InChI

InChI=1S/C14H16N6O2S/c1-22-9-13-18-19-14(23-13)15-12(21)7-4-6-11-17-16-10-5-2-3-8-20(10)11/h2-3,5,8H,4,6-7,9H2,1H3,(H,15,19,21)

InChI Key

IANWZNAEMVJBCM-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)CCCC2=NN=C3N2C=CC=C3

Origin of Product

United States

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